molecular formula C22H25N3O4 B2386997 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide CAS No. 896382-91-5

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide

Cat. No.: B2386997
CAS No.: 896382-91-5
M. Wt: 395.459
InChI Key: HHLBSAAHCPWISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TBHP and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions are typically quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-29-17-9-7-8-16(14-17)15-23-20(26)12-3-2-6-13-25-21(27)18-10-4-5-11-19(18)24-22(25)28/h4-5,7-11,14H,2-3,6,12-13,15H2,1H3,(H,23,26)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLBSAAHCPWISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.